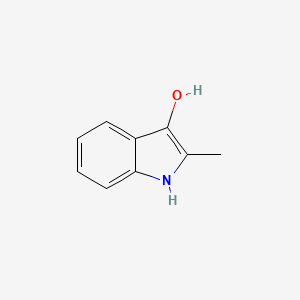
2-methyl-1H-indol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1H-indol-3-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, is a derivative of indole with a methyl group at the 2-position and a hydroxyl group at the 3-position, making it an interesting compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indol-3-ol can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines followed by functionalization. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-methyl-1H-indol-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the indole ring or the functional groups attached to it.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the indole ring .
科学的研究の応用
2-methyl-1H-indol-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-methyl-1H-indol-3-ol involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cell signaling and metabolic processes . The hydroxyl group at the 3-position can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Indole: The parent compound with a similar structure but without the methyl and hydroxyl groups.
3-methylindole: Similar to 2-methyl-1H-indol-3-ol but with the methyl group at the 3-position instead of the 2-position.
5-hydroxyindole: An indole derivative with a hydroxyl group at the 5-position.
Uniqueness
This compound is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
2-methyl-1H-indol-3-ol |
InChI |
InChI=1S/C9H9NO/c1-6-9(11)7-4-2-3-5-8(7)10-6/h2-5,10-11H,1H3 |
InChIキー |
HLDVKIKLLBOOPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















